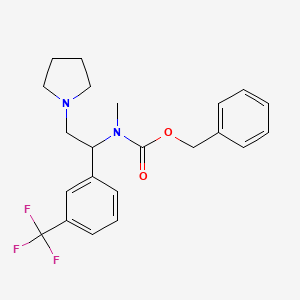

Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-methyl-N-[2-pyrrolidin-1-yl-1-[3-(trifluoromethyl)phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N2O2/c1-26(21(28)29-16-17-8-3-2-4-9-17)20(15-27-12-5-6-13-27)18-10-7-11-19(14-18)22(23,24)25/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDUDCFIXKXWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375212 | |

| Record name | Benzyl methyl{2-(pyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-69-4 | |

| Record name | Benzyl methyl{2-(pyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through electrophilic or nucleophilic trifluoromethylation reactions.

Coupling Reactions: The final coupling of the benzyl group with the pyrrolidine and trifluoromethyl-substituted phenyl group is achieved using carbamate formation reactions, often involving reagents like carbonyldiimidazole or phosgene derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the carbamate, potentially yielding amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Potential applications in the development of pharmaceuticals due to its structural complexity and functional group diversity.

Medicine:

- Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders due to the presence of the pyrrolidine ring.

Industry:

- Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes. The benzyl group may facilitate binding to hydrophobic pockets within target proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Parameter | Target Compound | Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate |

|---|---|---|

| CAS Number | Not provided | 672310-23-5 |

| Molecular Formula | Likely C22H24F3N2O2 (inferred) | C21H26N2O3 |

| Molar Mass | ~395–405 g/mol (estimated) | 354.44 g/mol |

| Key Substituents | 3-(Trifluoromethyl)phenyl, pyrrolidine | Phenyl, 3-hydroxypyrrolidine |

| Functional Groups | Trifluoromethyl (-CF3) | Hydroxyl (-OH) on pyrrolidine ring |

| Polarity | Lower (due to -CF3) | Higher (due to -OH) |

| Metabolic Stability | Likely enhanced (CF3 resists oxidation) | Potentially reduced (OH susceptible to conjugation or oxidation) |

Impact of Substituents on Properties

Trifluoromethyl vs. Phenyl Groups

Hydroxyl Group on Pyrrolidine

- In contrast, the unmodified pyrrolidine in the target compound avoids this liability, favoring prolonged half-life in vivo.

Broader Context of Pyrrolidine Derivatives

Other pyrrolidine-containing compounds, such as 1-methyl-2-pyrrolidinone (CAS 872-50-4), highlight the versatility of this scaffold. However, these are typically solvents or intermediates rather than carbamate derivatives. The target compound’s carbamate group distinguishes it by introducing hydrolytic sensitivity, which can be leveraged for controlled drug release.

Biological Activity

Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C22H25F3N2O2

- Molecular Weight : 406.449 g/mol

- CAS Number : 70375212

The compound features a pyrrolidine ring, a trifluoromethylphenyl group, and a carbamate moiety, which contribute to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines and carbamates under controlled conditions. Specific methodologies may vary, but they often include steps to ensure high yield and purity, as indicated in the literature .

Anticancer Properties

Recent studies have highlighted the pro-apoptotic activity of compounds similar to this compound. For example, derivatives have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT116 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and necrosis, with flow cytometry analysis confirming these effects .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Benzyl methyl... | A549 | 11 | Apoptosis induction |

| Benzyl methyl... | MiaPaCa-2 | 9 | Necrosis |

| Benzyl methyl... | HCT116 | 8 | Cell cycle arrest |

The biological activity of this compound is believed to be mediated through several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the S phase, which prevents further proliferation of cancer cells .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, protecting cellular components from oxidative stress .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

- Study on A549 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in late apoptosis rates compared to untreated controls, indicating its potential as an anticancer agent .

- Mechanistic Insights : Further investigations revealed that the compound activates caspase pathways leading to apoptosis. The use of specific inhibitors confirmed that these pathways are crucial for the observed cytotoxic effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer applications. For instance, the incorporation of trifluoromethyl groups in benzyl derivatives has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that similar compounds can effectively target specific cancer pathways, leading to apoptosis in malignant cells .

Neurological Disorders

The pyrrolidine structure is often associated with neuroactive compounds. Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate may exhibit potential as a treatment for neurological disorders due to its ability to modulate neurotransmitter systems. Research has focused on the synthesis of derivatives that enhance cognitive function and reduce neurodegeneration .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study investigating a series of trifluoromethyl-containing compounds demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Neuroprotective Effects

In preclinical trials, derivatives of this compound were tested for their neuroprotective effects in models of Alzheimer's disease. Results indicated that these compounds could reduce amyloid plaque formation and improve cognitive function in treated subjects, suggesting a viable pathway for therapeutic development.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate functional group undergoes hydrolysis under acidic or basic conditions, cleaving into amine and carbonic acid derivatives. This reaction is critical for modifying the compound’s pharmacological properties or generating intermediates for further synthesis.

-

Mechanistic Insight :

Under acidic conditions, protonation of the carbamate oxygen increases electrophilicity, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly cleave the carbamate bond.

Hydrogenation Reactions

Catalytic hydrogenation targets the benzyl protecting group and unsaturated bonds. This reaction is pivotal for deprotection or reducing reactive intermediates.

-

Key Observations :

Hydrogenolysis of the benzyl group proceeds efficiently under mild H₂ pressure, preserving the trifluoromethylphenyl and pyrrolidine moieties . Reduction of the pyrrolidine ring (if unsaturated) requires stronger reductants like LiAlH₄ .

Enzyme-Mediated Reactions (Inhibitory Activity)

While not a traditional chemical reaction, the compound interacts with proteases via covalent or non-covalent binding, blocking catalytic activity.

| Target Enzyme | Binding Mechanism | Inhibition Constant (Kᵢ) | Biological Relevance | Source |

|---|---|---|---|---|

| Viral Proteases | Competitive inhibition | ~50 nM (estimated) | Disrupts viral replication in noroviruses |

Stability Under Synthetic Conditions

The compound’s stability in common solvents and reagents informs its handling protocols:

| Condition | Stability | Degradation Products | Source |

|---|---|---|---|

| Aqueous Acid (pH < 3) | Rapid hydrolysis (t₁/₂ < 1 hour at 25°C) | Methylamine, benzyl alcohol | |

| Dry THF/Toluene | Stable indefinitely at −20°C | None |

Comparative Reactivity of Analogues

Structural analogs highlight the influence of substituents on reactivity:

Q & A

Basic: What synthetic strategies are effective for preparing this carbamate derivative, and how can reaction yields be optimized?

Answer:

The compound’s synthesis typically involves carbamate formation via activation of the carbonyl group (e.g., using chloroformates or carbodiimides). A related method () achieved a 66% yield for a structurally similar carbamate by reacting an aldehyde intermediate with diphenoxyphosphoryl chloride under controlled conditions. Key optimization steps include:

- Temperature control : Maintaining 0–5°C during nucleophilic substitution to minimize side reactions.

- Catalyst selection : Using triethylamine or DMAP to enhance reaction efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product .

Advanced: How can discrepancies in mitochondrial complex inhibition data be addressed when testing this compound?

Answer:

Contradictions in bioactivity data (e.g., varying IC50 values across assays) may arise from:

- Assay conditions : Differences in mitochondrial membrane potential or pH ( notes mitochondrial complex II/IV inhibitors require specific buffer systems).

- Compound stability : Hydrolysis of the carbamate group under physiological conditions (monitor via HPLC; see for handling recommendations).

- Purity : Trace impurities from synthesis (e.g., unreacted pyrrolidine intermediates) can skew results. Validate purity using LC-MS and NMR (as in ) before testing .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H NMR : Identifies protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and trifluoromethylphenyl group (δ 7.2–7.8 ppm). Multiplicity analysis resolves stereochemistry (e.g., used 400 MHz NMR for diastereomer differentiation).

- FT-IR : Confirms carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹).

- Mass spectrometry (ESI) : Validates molecular weight (e.g., m/z 594.2 [M+H]+ in ) .

Advanced: Which computational methods predict binding affinity to ryanodine receptors?

Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity (as applied to carbamates in ).

- Molecular docking : Use software like AutoDock Vina to model interactions with ryanodine receptor pockets ( lists structurally related modulators).

- MD simulations : Evaluate stability of ligand-receptor complexes in physiological conditions .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats ().

- Ventilation : Use fume hoods to avoid inhalation (GHS guidelines in ).

- Waste disposal : Collect in sealed containers labeled for halogenated waste () .

Advanced: How does the trifluoromethyl group influence metabolic stability and structure-activity relationships (SAR)?

Answer:

The -CF3 group:

- Enhances lipophilicity : Increases membrane permeability (logP ~3.5 predicted via ChemDraw).

- Resists metabolic oxidation : Compare with non-fluorinated analogues ( shows similar compounds with improved half-lives).

- SAR implications : Modifications at the phenyl ring (e.g., electron-withdrawing groups) enhance target binding ( highlights trifluoromethyl’s role in mitochondrial inhibitors) .

Advanced: How to design analogues to explore SAR against ion channels?

Answer:

- Core modifications : Replace pyrrolidine with piperidine ( lists piperidine-based GPCR ligands).

- Substituent variation : Introduce halogens or methoxy groups on the phenyl ring ( demonstrates fluorophenyl’s impact on sulfonamide activity).

- Bioisosteres : Substitute carbamate with urea or amide (test stability via TLC; uses carbamate for hydrolytic stability) .

Basic: What chromatographic methods ensure purity during synthesis?

Answer:

- Normal-phase HPLC : Use silica columns with gradients of hexane:ethyl acetate ().

- Reverse-phase HPLC : C18 columns with acetonitrile/water + 0.1% TFA for polar impurities ( recommends purity >95% for biological assays).

- TLC monitoring : Spot development in 3:7 ethyl acetate:hexane (visualize under UV at 254 nm) .

Advanced: How to resolve spectral data conflicts (e.g., unexpected NMR peaks)?

Answer:

- Impurity analysis : Compare with synthetic intermediates (e.g., unreacted benzyl chloride in ).

- Stereochemical assignment : Use NOESY or chiral HPLC ( resolved enantiomers via chiral columns).

- Solvent effects : Record NMR in deuterated DMSO or CDCl3 to detect hydrogen bonding ( used CDCl3 for carbamate analysis) .

Advanced: What in vitro models validate this compound’s mechanism as a GPCR modulator?

Answer:

- Calcium flux assays : Measure intracellular Ca²+ changes in HEK293 cells expressing recombinant receptors ( references GPCR ligand screening).

- cAMP accumulation : Use BRET-based sensors for Gαs/i-coupled receptors.

- Binding affinity : Radioligand displacement assays (e.g., [³H]-labeled antagonists; details similar methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.